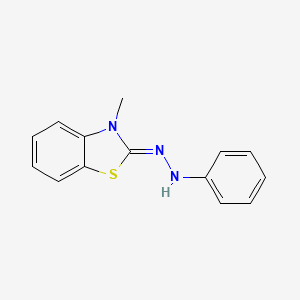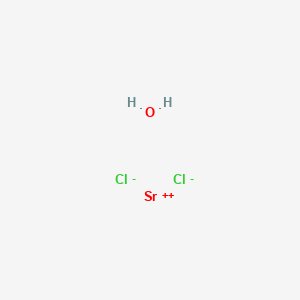
Strontiumchloridehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium dichloride hydrate, also known as strontium chloride hexahydrate, is a chemical compound with the formula SrCl₂·6H₂O. It is a white crystalline solid that is highly soluble in water. Strontium dichloride hydrate is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Strontium dichloride hydrate can be synthesized through several methods. One common method involves treating strontium hydroxide or strontium carbonate with hydrochloric acid. The reaction produces strontium chloride, which can then be crystallized from an aqueous solution to obtain the hexahydrate form . The reaction is as follows: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ]
Industrial production methods often involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Strontium dichloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Strontium dichloride itself does not undergo oxidation or reduction easily, but it can participate in redox reactions when combined with other reagents.
Substitution Reactions: Strontium dichloride can react with other halides to form different strontium salts. For example, it can react with sodium fluoride to form strontium fluoride and sodium chloride. [ \text{SrCl}_2 + 2 \text{NaF} \rightarrow \text{SrF}_2 + 2 \text{NaCl} ]
Common reagents used in these reactions include halides, acids, and bases. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Strontium dichloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: Strontium dichloride hydrate is used in studies related to bone metabolism and as a tracer in biological experiments.
Wirkmechanismus
The mechanism of action of strontium dichloride hydrate varies depending on its application. In dental care, strontium ions block fluid flow in dentinal tubules, reducing tooth sensitivity . In biological systems, strontium can replace calcium in various processes, affecting bone metabolism and other calcium-dependent pathways .
Vergleich Mit ähnlichen Verbindungen
Strontium dichloride hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Both are alkaline earth metal chlorides, but calcium chloride is more commonly used in de-icing and as a drying agent.
Barium chloride (BaCl₂): Similar in structure but more toxic, barium chloride is used in laboratory tests and industrial applications.
Magnesium chloride (MgCl₂): Used in various industrial processes, magnesium chloride is less toxic and has different solubility properties compared to strontium dichloride.
Strontium dichloride hydrate is unique due to its specific applications in dental care and its role in producing red flames in pyrotechnics.
Eigenschaften
CAS-Nummer |
16894-53-4 |
|---|---|
Molekularformel |
Cl2H2OSr |
Molekulargewicht |
176.535 |
IUPAC-Name |
strontium;dichloride;hydrate |
InChI |
InChI=1S/2ClH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |
InChI-Schlüssel |
ULVJUOMUAAYMKJ-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B579659.png)
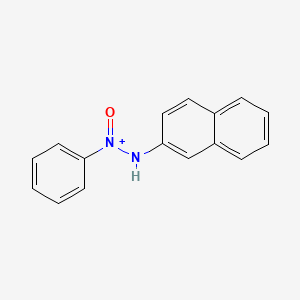
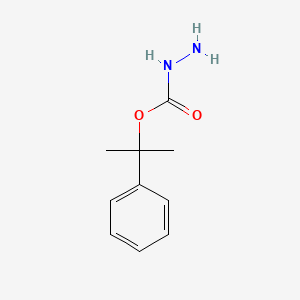
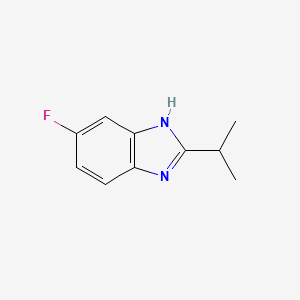
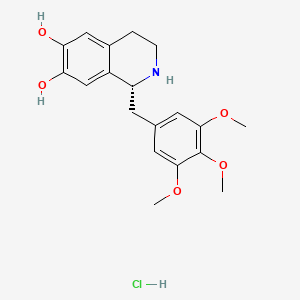

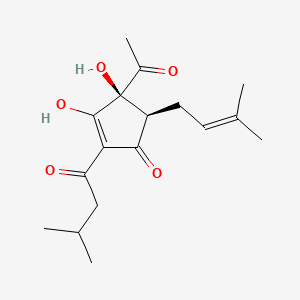
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/new.no-structure.jpg)
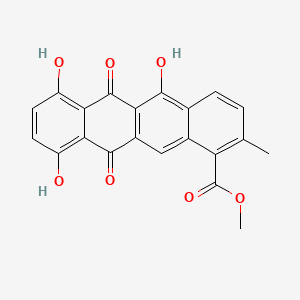
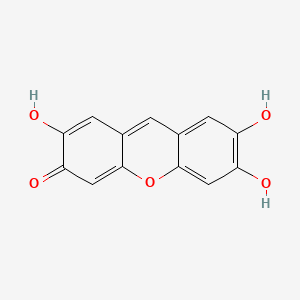
![2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE](/img/structure/B579680.png)
